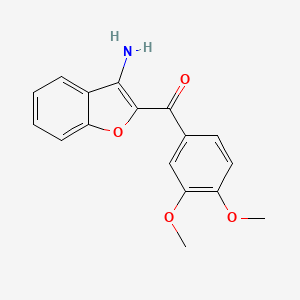
2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide, commonly known as BSIA, is a synthetic compound that has been used in various scientific research studies. BSIA belongs to the class of sulfonylureas and has been found to exhibit antidiabetic, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of BSIA is not fully understood. However, it has been suggested that BSIA exerts its antidiabetic activity by activating the ATP-sensitive potassium channels in pancreatic β-cells, which leads to the depolarization of the cell membrane and the subsequent release of insulin. BSIA also inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway. Furthermore, BSIA induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BSIA has been found to have various biochemical and physiological effects. It has been found to increase insulin secretion from pancreatic β-cells, which leads to a decrease in blood glucose levels. BSIA has also been found to inhibit the production of pro-inflammatory cytokines, which leads to a decrease in inflammation. Furthermore, BSIA induces apoptosis in cancer cells, which leads to a decrease in cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
BSIA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various properties, making it a useful compound for studying diabetes, inflammation, and cancer. However, BSIA also has some limitations. It has been found to have low solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of BSIA is not fully understood, which can make it difficult to interpret the results of some experiments.
Orientations Futures
There are several future directions for the study of BSIA. One direction is to investigate the mechanism of action of BSIA in more detail. This could involve studying the effects of BSIA on specific signaling pathways and proteins. Another direction is to investigate the potential use of BSIA as a therapeutic agent for diabetes, inflammation, and cancer. This could involve studying the effects of BSIA in animal models and in clinical trials. Furthermore, the development of more efficient synthesis methods for BSIA could also be a future direction.
Méthodes De Synthèse
BSIA can be synthesized using a multistep reaction process. The first step involves the reaction of 5-nitrosalicylic acid with phthalic anhydride to form 5-nitrosalicylic acid phthalic anhydride ester. The ester is then reduced with sodium borohydride to form 5-aminosalicylic acid phthalic anhydride ester. The next step involves the reaction of the ester with benzenesulfonyl chloride to form 2-(benzenesulfonyl)-5-aminosalicylic acid phthalic anhydride ester. The final step involves the hydrolysis of the ester to form BSIA.
Applications De Recherche Scientifique
BSIA has been extensively used in scientific research studies due to its various properties. It has been found to exhibit antidiabetic activity by stimulating insulin secretion from pancreatic β-cells. BSIA has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, BSIA has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c19-14(9-24(22,23)11-4-2-1-3-5-11)17-10-6-7-12-13(8-10)16(21)18-15(12)20/h1-8H,9H2,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYQFQBTQIJVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2696571.png)
![3,5-dimethoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2696572.png)


![2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B2696578.png)
![7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2696581.png)

![[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2696584.png)
![5-(Perfluoroethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2696585.png)

